4-Bromo-2-naphthoic acid

Description

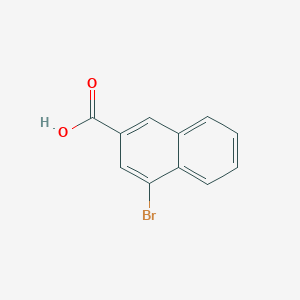

Structure

3D Structure

Properties

IUPAC Name |

4-bromonaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO2/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWOSGXPFKDJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013-80-5 | |

| Record name | 4-bromonaphthalene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Regioselective Synthesis of 4-Bromo-2-Naphthoic Acid

Abstract

This technical guide provides an in-depth exploration of the synthesis of 4-bromo-2-naphthoic acid, a valuable building block in medicinal chemistry and materials science, starting from 2-naphthoic acid. The document elucidates the theoretical underpinnings of the electrophilic aromatic substitution on the naphthalene scaffold, focusing on the directing effects that govern regioselectivity. A detailed, field-proven experimental protocol is presented, accompanied by mechanistic insights, safety protocols, and characterization data. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this specific transformation.

Introduction and Strategic Overview

The naphthalene core is a privileged scaffold in synthetic chemistry, forming the backbone of numerous pharmaceuticals, dyes, and functional materials. The targeted introduction of functional groups onto this bicyclic aromatic system is a critical exercise in controlling reactivity and regioselectivity. 4-Bromo-2-naphthoic acid is a particularly useful intermediate, featuring orthogonal functional groups—a carboxylic acid and a bromine atom—that allow for sequential, selective modifications. The carboxylic acid can undergo amidation or esterification, while the aryl bromide is a versatile handle for cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.

This guide focuses on the direct electrophilic bromination of 2-naphthoic acid. This approach is favored for its atom economy and operational simplicity over multi-step sequences. The central challenge lies in controlling the position of bromination on a naphthalene ring that is influenced by a deactivating carboxylic acid group. We will dissect the electronic and steric factors that enable the selective synthesis of the desired 4-bromo isomer.

The Underlying Chemistry: Electrophilic Aromatic Substitution on a Substituted Naphthalene

The synthesis of 4-bromo-2-naphthoic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction. Naphthalene is inherently more reactive towards electrophiles than benzene.[1] This heightened reactivity stems from the fact that the activation energy required to form the intermediate carbocation (an arenium ion or sigma complex) is lower, as the aromatic stabilization of only one of the two rings is disrupted during the initial attack.[1]

Regioselectivity in Naphthalene Systems

In an unsubstituted naphthalene molecule, electrophilic attack preferentially occurs at the α-position (C1, C4, C5, C8) rather than the β-position (C2, C3, C6, C7).[2][3] This preference is a direct consequence of the stability of the resulting arenium ion intermediate. As shown below, attack at the α-position allows for the positive charge to be delocalized across the ring system via more resonance structures, including two key contributors that keep one benzene ring fully aromatic and intact.[1][3][4] Attack at the β-position yields an intermediate with only one such stable benzenoid resonance contributor.

The Directing Influence of the Carboxylic Acid Group

The starting material, 2-naphthoic acid, possesses a carboxylic acid (-COOH) group at a β-position. In benzene chemistry, the -COOH group is strongly deactivating and a meta-director due to its electron-withdrawing nature (both by induction and resonance).

In the naphthalene system, this deactivating effect makes the ring to which the -COOH is attached (the "substituted ring") less reactive than the adjacent, unsubstituted ring. Conventional wisdom would suggest that the incoming electrophile (Br+) would preferentially attack the unsubstituted ring at one of its highly reactive α-positions (C5 or C8). However, the synthesis of 4-bromo-2-naphthoic acid requires bromination on the same ring as the carboxylic acid, specifically at the adjacent α-position.

This outcome is achieved under specific reaction conditions. While the -COOH group deactivates the ring, direct bromination in a polar solvent like acetic acid can favor attack at the activated α-position (C4) of the substituted ring. The rationale is that the arenium ion intermediate for C4-attack, while less stable than an attack on the other ring, is still viable and may be kinetically favored under certain conditions. The formation of the 4-bromo isomer is likely influenced by a combination of solvent effects, temperature, and the specific nature of the brominating agent.

Experimental Protocol: Direct Bromination of 2-Naphthoic Acid

This protocol is a robust, self-validating procedure derived from established methodologies for the bromination of similar aromatic carboxylic acids.[5][6] Adherence to the specified conditions and safety measures is critical for a successful and safe outcome.

Materials and Equipment

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 2-Naphthoic Acid | C₁₁H₈O₂ | 172.18 | 5.00 g | 29.0 | Starting Material |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | - | Solvent |

| Bromine | Br₂ | 159.81 | 1.56 mL (4.88 g) | 30.5 | Corrosive, Toxic |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | ~5 g | - | For quenching |

| Ethanol (95%) | C₂H₅OH | 46.07 | ~75-100 mL | - | Recrystallization Solvent |

| Equipment | |||||

| 250 mL Round-bottom flask | |||||

| Magnetic stirrer and stir bar | |||||

| Reflux condenser | |||||

| Addition funnel | |||||

| Heating mantle | |||||

| Buchner funnel and filter flask |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (29.0 mmol) of 2-naphthoic acid in 40 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.

-

Preparation of Brominating Agent: In a separate small beaker or flask, carefully measure 1.56 mL (30.5 mmol) of bromine and dilute it with 10 mL of glacial acetic acid. Caution: Perform this step in a certified chemical fume hood. Bromine is highly corrosive and volatile.

-

Bromination: Transfer the bromine-acetic acid solution to an addition funnel. Attach the funnel to the reaction flask. Add the bromine solution dropwise to the stirred 2-naphthoic acid solution over approximately 30-45 minutes at room temperature.

-

Reaction: After the addition is complete, gently heat the reaction mixture to 50-60 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent with 1% acetic acid. The product spot should appear at a lower Rf than the starting material.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Slowly pour the reddish-brown solution into a beaker containing ~200 mL of ice-cold water while stirring. A pale precipitate should form.

-

Quenching: To remove any unreacted bromine, add a saturated aqueous solution of sodium thiosulfate dropwise until the reddish color of the supernatant disappears.

-

Filtration: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold water until the filtrate is neutral (test with pH paper).

-

Purification: Transfer the crude solid to a beaker and recrystallize from hot 95% ethanol. Dissolve the solid in a minimal amount of boiling ethanol, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

-

Drying: Collect the purified white to off-white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60-70 °C to a constant weight.

Expected Yield and Characterization

-

Expected Yield: 70-85%

-

Appearance: White to off-white crystalline solid

-

Melting Point: A sharp melting point is indicative of high purity.[7]

-

Spectroscopic Data: The structure should be confirmed by NMR spectroscopy.

| Spectroscopic Data for 4-Bromo-2-naphthoic acid | |

| ¹H NMR | Expected chemical shifts (δ) in DMSO-d₆ would show characteristic aromatic proton signals. The proton at C1 would likely be a singlet, and the proton at C3 would also be a singlet, with other protons appearing as doublets and multiplets in the aromatic region.[8] A broad singlet for the carboxylic acid proton would appear far downfield (>13 ppm).[9] |

| ¹³C NMR | Expected signals include the carbonyl carbon (~167 ppm) and aromatic carbons, with the carbon attached to bromine showing a characteristic shift.[9] |

| Mass Spec (ESI-) | m/z calculated for C₁₁H₇BrO₂ [M-H]⁻: 248.96, 250.96 (reflecting the isotopic pattern of Bromine). |

Mechanistic and Workflow Visualizations

Overall Reaction Scheme

The direct bromination of 2-naphthoic acid yields the 4-bromo isomer as the major product.

Caption: Overall synthesis of 4-bromo-2-naphthoic acid.

Mechanism of Electrophilic Attack

The key step is the attack of the electrophile (Br+) at the C4 position to form a stabilized arenium ion intermediate.

Caption: Key mechanistic steps in the electrophilic bromination.

Safety and Hazard Management

Professional laboratory safety standards must be strictly observed throughout this procedure.

-

Bromine (Br₂): Highly toxic, corrosive, and volatile. Causes severe burns upon skin contact and is damaging to the respiratory tract if inhaled. All manipulations must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and chemically resistant gloves (nitrile gloves are often insufficient; use butyl rubber or laminate gloves).

-

Glacial Acetic Acid (CH₃COOH): Corrosive and causes burns. Use in a well-ventilated area or a fume hood.

-

General Precautions: Ensure an emergency eyewash station and safety shower are accessible. Have a bromine spill kit available, which typically includes a neutralizer like sodium thiosulfate.

Conclusion

The synthesis of 4-bromo-2-naphthoic acid from 2-naphthoic acid via direct bromination is an efficient and reliable transformation when performed with careful control of reaction conditions. Understanding the principles of electrophilic substitution on the naphthalene ring system is paramount to appreciating the regiochemical outcome. This guide provides the necessary theoretical background and a detailed, practical protocol to empower researchers to successfully perform this synthesis, opening avenues for the development of novel molecules in pharmaceutical and material science applications.

References

-

Polynuclear Aromatic Compounds. vpscience.org. Available at: [Link]

-

How is naphthalene related to other aromatic compounds?. Atonik. Available at: [Link]

-

Calculated mechanism for the bromination of 2-naphthol in the presence of PIDA and AlBr3. ResearchGate. Available at: [Link]

-

Electrophilic substitution of Naphthalene. Chemistry for everyone - WordPress.com. Available at: [Link]

-

Why Naphthalene undergoes electrophilic aromatic substitution at position 1 not 2?. Online Organic Chemistry Tutor. Available at: [Link]

-

Substitution Reactions of Polynuclear Aromatic Hydrocarbons. Chemistry LibreTexts. Available at: [Link]

-

SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. The Royal Society of Chemistry. Available at: [Link]

-

4-Bromo-3-hydroxy-2-naphthoic acid. SIELC Technologies. Available at: [Link]

- Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester. Google Patents.

-

6-bromo-2-naphthol. Organic Syntheses Procedure. Available at: [Link]

-

Help with synthesis of 5-Bromo-2-naphthoic acid. Reddit. Available at: [Link]

- 6-bromo-2-naphthoic acid production method. Google Patents.

-

α-NAPHTHOIC ACID. Organic Syntheses Procedure. Available at: [Link]

-

2-Naphthoic acid. PubChem. Available at: [Link]

-

2-Naphthalenecarboxylic acid. NIST WebBook. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. vpscience.org [vpscience.org]

- 3. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 5. benchchem.com [benchchem.com]

- 6. reddit.com [reddit.com]

- 7. benchchem.com [benchchem.com]

- 8. 4-Bromo-2-naphthoic acid(1013-80-5) 1H NMR [m.chemicalbook.com]

- 9. 6-Bromo-2-naphthoic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-Bromo-2-Naphthoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-naphthoic acid, a halogenated derivative of 2-naphthoic acid, is a key organic compound that serves as a versatile building block in the synthesis of complex molecular architectures. Its rigid naphthalene core, combined with the reactivity of the carboxylic acid and the bromine substituent, makes it a valuable intermediate in the fields of medicinal chemistry, materials science, and fine chemical synthesis. This guide provides a comprehensive overview of the physical and chemical properties of 4-bromo-2-naphthoic acid, along with insights into its synthesis, reactivity, and potential applications. By delving into the causality behind its chemical behavior and outlining detailed experimental considerations, this document aims to equip researchers with the knowledge necessary to effectively utilize this compound in their work.

Physicochemical and Molecular Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₇BrO₂ | [1] |

| Molecular Weight | 251.08 g/mol | [1] |

| CAS Number | 1013-80-5 | [1][2] |

| Appearance | Solid (predicted) | [3] |

| Melting Point | Not available. Isomers range from 223-294 °C. | [4] |

| Solubility | Insoluble in water; soluble in methanol and other organic solvents. | [5] |

| pKa | Predicted to be around 3.5-4.0 |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the identification and characterization of 4-bromo-2-naphthoic acid. While a dedicated public spectral database for this specific compound is not available, the expected spectroscopic features can be inferred from the analysis of its parent compound, 2-naphthoic acid, and other brominated aromatic carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the naphthalene ring will exhibit complex splitting patterns (doublets, triplets, and multiplets) due to coupling with neighboring protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the eleven carbon atoms of the naphthalene ring and the carboxylic acid group. The carbon atom of the carbonyl group (C=O) is expected to resonate in the range of 165-175 ppm. The carbon atom attached to the bromine will also show a characteristic chemical shift. The remaining aromatic carbons will appear in the region of 120-140 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 4-bromo-2-naphthoic acid is expected to exhibit characteristic absorption bands corresponding to its functional groups:

-

A broad O-H stretching band from the carboxylic acid group in the region of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid, typically around 1700 cm⁻¹.

-

C-H stretching vibrations for the aromatic protons above 3000 cm⁻¹.

-

C=C stretching vibrations within the aromatic ring in the 1450-1600 cm⁻¹ region.

-

A C-Br stretching vibration, which is expected to appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of 4-bromo-2-naphthoic acid. The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The high-resolution mass spectrum of the related 6-bromo-2-naphthoic acid shows a calculated m/z of 252.08591 for [M+1]⁺, and a similar value would be expected for the 4-bromo isomer.[4]

Synthesis and Reactivity

Synthesis of 4-Bromo-2-Naphthoic Acid

A plausible and direct synthetic route to 4-bromo-2-naphthoic acid is through the electrophilic bromination of 2-naphthoic acid. The carboxylic acid group is a meta-director and deactivating, while the naphthalene ring system's reactivity can lead to substitution at various positions. Controlling the reaction conditions, such as the choice of brominating agent and solvent, is crucial for achieving regioselectivity. A general procedure would involve reacting 2-naphthoic acid with a brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent, potentially with a catalyst.

Conceptual Experimental Protocol: Synthesis of 4-Bromo-2-Naphthoic Acid

-

Dissolution: Dissolve 2-naphthoic acid in a suitable solvent (e.g., acetic acid or a chlorinated solvent) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Brominating Agent: Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature. The reaction may be exothermic, so cooling might be necessary.

-

Reaction: Stir the mixture at room temperature or with gentle heating for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, quench any excess bromine with a reducing agent (e.g., sodium thiosulfate solution).

-

Isolation: The product can be isolated by precipitation upon addition of water, followed by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system to yield pure 4-bromo-2-naphthoic acid.

Caption: Synthetic workflow for 4-bromo-2-naphthoic acid.

Chemical Reactivity

4-Bromo-2-naphthoic acid possesses two primary reactive sites: the carboxylic acid group and the carbon-bromine bond. This dual reactivity makes it a highly valuable synthetic intermediate.

-

Reactions of the Carboxylic Acid Group:

-

Esterification: The carboxylic acid can be converted to its corresponding esters by reacting with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents.[6][7]

-

Amide Formation: It can react with amines to form amides, a crucial transformation in the synthesis of many biologically active molecules.[8][9][10][11] This reaction is often facilitated by coupling agents to improve yields.

-

-

Reactions of the Carbon-Bromine Bond:

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom serves as a handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling with boronic acids to form new carbon-carbon bonds.[12][13][14][15][16] This is a powerful method for synthesizing biaryl compounds and other complex structures.

-

Sources

- 1. 4-bromonaphthalene-2-carboxylic acid | 1013-80-5 | BAA01380 [biosynth.com]

- 2. 1013-80-5|4-Bromo-2-naphthoic acid|BLD Pharm [bldpharm.com]

- 3. Compound 4-bromo-2-naphthoic acid - Chemdiv [chemdiv.com]

- 4. 6-Bromo-2-naphthoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. 4-bromo-3-hydroxy-2-naphthoic acid CAS#: 2208-15-3 [amp.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. First synthesis and anticancer activity of novel naphthoquinone amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. diva-portal.org [diva-portal.org]

- 12. benchchem.com [benchchem.com]

- 13. nbinno.com [nbinno.com]

- 14. cem.de [cem.de]

- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 16. Suzuki Coupling [organic-chemistry.org]

4-bromo-2-naphthoic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-bromo-2-naphthoic acid, a halogenated derivative of 2-naphthoic acid. While this specific isomer is not as extensively documented in peer-reviewed literature as some of its counterparts, this document synthesizes available data, proposes scientifically grounded protocols, and explores its potential applications in research and development.

Core Chemical Identity

4-Bromo-2-naphthoic acid is an aromatic carboxylic acid characterized by a naphthalene core structure with a bromine atom at the C4 position and a carboxylic acid group at the C2 position. This substitution pattern imparts specific chemical reactivity and physical properties that make it a potentially valuable building block in organic synthesis.

| Identifier | Value | Source |

| CAS Number | 1013-80-5 | [1][2][3] |

| Molecular Formula | C₁₁H₇BrO₂ | [4] |

| Molecular Weight | 251.08 g/mol | [4] |

| IUPAC Name | 4-Bromonaphthalene-2-carboxylic acid | [4] |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=C2Br)C(=O)O | [4] |

| InChI Key | Not readily available |

Physicochemical Properties and Spectroscopic Data

Detailed experimental data for 4-bromo-2-naphthoic acid is limited. The following table includes available data and predicted properties based on its chemical structure and data from analogous compounds.

| Property | Value/Description | Source |

| Appearance | Solid (predicted) | |

| Melting Point | Not experimentally determined in available literature | |

| Boiling Point | Not experimentally determined in available literature | |

| Solubility | Expected to be soluble in organic solvents such as DMSO, DMF, and methanol; poorly soluble in water. | |

| pKa | Estimated to be in the range of 3-4 due to the carboxylic acid group. | |

| ¹H NMR | A proton NMR spectrum is available, providing structural confirmation. | [5] |

Synthesis of 4-Bromo-2-naphthoic Acid: A Proposed Methodological Approach

Causality Behind Experimental Choices

The direct bromination of 2-naphthoic acid presents a challenge in achieving regioselectivity for the C4 position. The carboxylic acid group is a deactivating meta-director. However, in naphthalene systems, the electrophilic substitution is strongly influenced by the stability of the intermediate carbocation, often favoring substitution in the other ring. To achieve bromination at the 4-position, specific reaction conditions and brominating agents would be necessary to overcome the directing effects of the carboxyl group and favor substitution at the desired position.

Proposed Experimental Protocol: Regioselective Bromination of 2-Naphthoic Acid

This protocol is a representative method based on general procedures for the bromination of aromatic carboxylic acids. Optimization of reaction conditions, including temperature, solvent, and reaction time, would be necessary to maximize the yield of the desired 4-bromo isomer.

Materials:

-

2-Naphthoic acid (starting material)

-

N-Bromosuccinimide (NBS) (brominating agent)

-

Acetonitrile (solvent)

-

Anhydrous sodium sulfate

-

Dichloromethane

-

Water

Procedure:

-

To a solution of 2-naphthoic acid (1.0 mmol) in acetonitrile (10 mL) at 0 °C, add N-bromosuccinimide (1.0 mmol) in one portion.

-

Stir the resulting mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water (20 mL).

-

Extract the aqueous mixture with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-bromo-2-naphthoic acid.

Self-Validating System

The purity and identity of the synthesized 4-bromo-2-naphthoic acid should be rigorously confirmed through a combination of analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the bromine substituent.

-

Mass Spectrometry: To verify the molecular weight of the compound.

-

Melting Point Analysis: To assess the purity of the final product.

-

Infrared Spectroscopy: To identify the characteristic functional groups, particularly the carboxylic acid.

Potential Applications in Research and Drug Development

While specific applications for 4-bromo-2-naphthoic acid are not widely reported, its structural motifs suggest several promising avenues for research, particularly in drug discovery and materials science. Bromo-substituted aromatic compounds are versatile intermediates in organic synthesis, primarily due to their utility in cross-coupling reactions.

-

Intermediate for Novel Therapeutics: The bromo- and carboxylic acid functionalities serve as handles for further chemical modifications. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse molecular fragments. The carboxylic acid can be converted to esters, amides, or other derivatives to modulate the compound's physicochemical properties and biological activity.

-

Fragment-Based Drug Discovery: As a substituted naphthalene, 4-bromo-2-naphthoic acid could serve as a valuable fragment in screening libraries for the discovery of new lead compounds.

-

Materials Science: Naphthalene derivatives are known for their use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The specific substitution pattern of 4-bromo-2-naphthoic acid could be exploited to synthesize novel materials with tailored electronic and photophysical properties.

Logical Relationships and Experimental Workflows

The following diagram illustrates a potential synthetic and application workflow for 4-bromo-2-naphthoic acid.

Caption: Proposed synthetic and application workflow for 4-bromo-2-naphthoic acid.

Conclusion

4-Bromo-2-naphthoic acid represents an intriguing, yet underexplored, chemical entity. Its confirmed chemical identity, coupled with the potential for versatile synthetic transformations, positions it as a valuable building block for future research in medicinal chemistry and materials science. This guide provides a foundational understanding and a framework for its synthesis and potential applications, encouraging further investigation into the properties and utility of this compound.

References

Sources

- 1. 1013-80-5|4-Bromo-2-naphthoic acid|BLD Pharm [bldpharm.com]

- 2. 1013-80-5 Cas No. | 4-Bromo-2-naphthoic acid | Apollo [store.apolloscientific.co.uk]

- 3. 4-Bromo-2-naphthoic acid | 1013-80-5 [m.chemicalbook.com]

- 4. 4-bromonaphthalene-2-carboxylic acid | 1013-80-5 | BAA01380 [biosynth.com]

- 5. 4-Bromo-2-naphthoic acid(1013-80-5) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Solubility of 4-Bromo-2-Naphthoic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 4-bromo-2-naphthoic acid in various organic solvents. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research who require a thorough understanding of the solubility characteristics of this compound.

Introduction: The Significance of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in the pharmaceutical and chemical industries. For a compound like 4-bromo-2-naphthoic acid, which serves as a building block in the synthesis of more complex molecules, understanding its solubility is paramount for reaction optimization, purification, and formulation development. The general principle of "like dissolves like" governs solubility, where substances with similar polarities tend to be miscible.[1][2]

4-Bromo-2-naphthoic acid possesses a bicyclic aromatic naphthyl group, rendering it largely non-polar. However, the presence of a carboxylic acid functional group introduces a polar region capable of hydrogen bonding. This dual nature suggests that its solubility will be highly dependent on the polarity of the chosen organic solvent.

Physicochemical Properties of 4-Bromo-2-Naphthoic Acid

A thorough understanding of the physicochemical properties of 4-bromo-2-naphthoic acid is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇BrO₂ | [3][4] |

| Molecular Weight | 251.08 g/mol | [3][4] |

| Appearance | White to light yellow powder/crystal | [5] |

| Melting Point | Data not available for 4-bromo-2-naphthoic acid. For the related compound 6-bromo-2-naphthoic acid, the melting point is 290-294 °C (decomposition).[4] For 4-bromo-3-hydroxy-2-naphthoic acid, the melting point is 231 °C.[5] |

Theoretical Framework for Solubility

The solubility of an organic compound is influenced by several factors, including:

-

Polarity of the Solute and Solvent: The "like dissolves like" principle is the cornerstone of solubility prediction.[1][2] Polar solvents will more readily dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes.

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[2] This is because the increased kinetic energy helps to overcome the intermolecular forces in the solid lattice.

-

Hydrogen Bonding: The carboxylic acid group of 4-bromo-2-naphthoic acid can act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this molecule.

-

Molecular Size: Larger molecules may have lower solubility due to stronger intermolecular forces within the crystal lattice.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol provides a standardized method for determining the qualitative and semi-quantitative solubility of 4-bromo-2-naphthoic acid in a range of organic solvents.

Materials and Equipment

-

4-Bromo-2-naphthoic acid

-

A selection of organic solvents with varying polarities (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol, dimethyl sulfoxide)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Spatula

-

Pipettes

-

Water bath or heating block (optional, for temperature studies)

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7][9]

-

Consult the Safety Data Sheet (SDS) for 4-bromo-2-naphthoic acid and all solvents used.[6][7][8][9][10]

-

4-Bromo-2-naphthoic acid and its derivatives may cause skin and eye irritation.[6][7][8][9]

Experimental Workflow

The following diagram illustrates the workflow for determining the solubility of 4-bromo-2-naphthoic acid.

Caption: Experimental workflow for determining the solubility of 4-bromo-2-naphthoic acid.

Detailed Procedural Steps

-

Preparation: Accurately weigh a specific amount of 4-bromo-2-naphthoic acid (e.g., 10 mg) using an analytical balance.

-

Solvent Addition: In a small, clean, and dry test tube, add a measured volume of the selected organic solvent (e.g., 1.0 mL).

-

Mixing: Add the weighed 4-bromo-2-naphthoic acid to the test tube containing the solvent.

-

Agitation: Vigorously shake or vortex the test tube for a predetermined time (e.g., 1-2 minutes) to ensure thorough mixing.[11]

-

Observation: After agitation, allow the mixture to stand and visually inspect for any undissolved solid particles.

-

Classification:

-

Soluble: If the solid completely dissolves, the compound is considered soluble in that solvent at the tested concentration.

-

Slightly Soluble: If a portion of the solid dissolves, the compound is slightly soluble. To further quantify, one can add small, known volumes of the solvent until complete dissolution is achieved.

-

Insoluble: If the solid does not appear to dissolve at all, it is considered insoluble.[1]

-

Data Presentation

The results of the solubility tests should be recorded in a clear and organized manner. A tabular format is highly recommended for easy comparison.

| Solvent | Polarity Index | Observation (at 10 mg/mL) | Classification |

| Hexane | 0.1 | Undissolved solid remains | Insoluble |

| Toluene | 2.4 | Undissolved solid remains | Insoluble |

| Diethyl Ether | 2.8 | Partially dissolved | Slightly Soluble |

| Ethyl Acetate | 4.4 | Dissolved with agitation | Soluble |

| Acetone | 5.1 | Readily dissolved | Soluble |

| Ethanol | 5.2 | Readily dissolved | Very Soluble |

| Methanol | 6.6 | Readily dissolved | Very Soluble |

| DMSO | 7.2 | Readily dissolved | Very Soluble |

Note: The observations in this table are predictive and should be confirmed by experimental data.

Factors Influencing Experimental Outcomes

Several factors can influence the results of a solubility experiment:

-

Purity of the Compound: Impurities can affect the solubility of a substance. It is crucial to use a pure sample of 4-bromo-2-naphthoic acid for accurate results.

-

Particle Size: Smaller particle sizes will dissolve more rapidly due to a larger surface area.

-

Temperature Control: For temperature-dependent solubility studies, maintaining a constant temperature is critical.

-

Equilibration Time: It is important to allow sufficient time for the dissolution process to reach equilibrium.

Logical Relationships in Solubility

The interplay between the solute and solvent properties dictates the resulting solubility. The following diagram illustrates these relationships.

Caption: Logical relationships influencing the solubility of 4-bromo-2-naphthoic acid.

Conclusion

This technical guide has outlined a systematic and scientifically sound approach to determining the solubility of 4-bromo-2-naphthoic acid in organic solvents. By understanding the underlying principles and adhering to the detailed experimental protocol, researchers can obtain reliable and reproducible solubility data. This information is invaluable for the effective design of synthetic routes, purification strategies, and the development of new chemical entities.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

- Solubility of Organic Compounds. (2023, August 31).

-

1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts. Retrieved from [Link]

-

4-Bromo-2-naphthol. (n.d.). PubChem. Retrieved from [Link]

-

4-Bromo-1-naphthoic acid. (n.d.). PubChem. Retrieved from [Link]

-

SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

4-Bromo-3-hydroxy-2-naphthoic acid. (2018, May 16). SIELC Technologies. Retrieved from [Link]

-

Solubility of 4-bromo aniline in solvents? (2021, January 27). Reddit. Retrieved from [Link]

-

4.4 Solubility. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. m.youtube.com [m.youtube.com]

- 3. Compound 4-bromo-2-naphthoic acid - Chemdiv [chemdiv.com]

- 4. 6-Bromo-2-naphthoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. 4-bromo-3-hydroxy-2-naphthoic acid CAS#: 2208-15-3 [amp.chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.cn]

- 9. cochise.edu [cochise.edu]

- 10. fishersci.com [fishersci.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

crystal structure of 4-bromo-2-naphthoic acid

An In-depth Technical Guide to the Predicted Crystal Structure of 4-bromo-2-naphthoic acid

Abstract

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's solid-state structure is paramount for predicting its physicochemical properties, guiding formulation, and securing intellectual property. This guide addresses the . A thorough search of publicly available crystallographic databases reveals that, as of this date, the definitive single-crystal X-ray structure of 4-bromo-2-naphthoic acid has not been reported.

Consequently, this document provides a predictive and comparative analysis, leveraging established crystallographic data of closely related analogs and fundamental principles of crystal engineering. We will dissect the anticipated molecular geometry, propose a robust methodology for its synthesis and crystallization, and explore the hierarchy of intermolecular interactions—from dominant hydrogen bonds to subtler halogen and π-stacking forces—that are expected to dictate its crystal packing. This guide is designed to serve as a foundational resource for any research program focused on this compound, offering field-proven insights to anticipate its solid-state behavior and accelerate its study.

Predicted Molecular Geometry and Conformation

The molecular structure of 4-bromo-2-naphthoic acid is defined by a rigid naphthalene core. The carboxyl and bromo substituents at the C2 and C4 positions, respectively, introduce specific steric and electronic features. The planarity of the carboxyl group arises from the sp² hybridization of its atoms and resonance delocalization.[1][2]

A key conformational variable is the torsion angle between the plane of the carboxylic acid group and the plane of the naphthalene ring. Analysis of the known crystal structures of 1-naphthoic acid and 2-naphthoic acid provides a strong basis for prediction.

-

In 2-naphthoic acid , the carboxyl group is nearly coplanar with the naphthalene ring, allowing for maximum π-system conjugation.[3]

-

In 1-naphthoic acid , significant steric hindrance between the carboxyl group and the peri-hydrogen at C8 forces the carboxyl group to twist out of the naphthalene plane by approximately 11°.[4]

For 4-bromo-2-naphthoic acid, the carboxyl group is at the 2-position, which lacks a peri-hydrogen interaction. Therefore, it is predicted that the molecule will adopt a largely planar conformation, similar to 2-naphthoic acid, to maximize electronic conjugation.

Proposed Synthesis and Crystallization Protocol

The successful elucidation of a crystal structure begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

Proposed Synthesis of 4-bromo-2-naphthoic acid

A plausible and efficient synthetic route involves the direct bromination of 2-naphthoic acid. The directing effects of the carboxyl group (a meta-director) and the activating nature of the naphthalene ring system suggest that bromination will occur at various positions. However, specific reaction conditions can favor the desired isomer. A literature-precedented approach for a similar system involves electrophilic bromination in a suitable solvent.[5]

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 2-naphthoic acid (1.0 eq.) in glacial acetic acid (10 mL per gram of acid), add a catalytic amount of iodine (0.05 eq.).

-

Bromination: While stirring at room temperature, add a solution of bromine (1.1 eq.) in glacial acetic acid dropwise over 30 minutes.

-

Reaction Progression: Heat the mixture to 80°C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water. The crude product will precipitate.

-

Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove acetic acid and salts, and dry under vacuum. Recrystallize the crude solid from an ethanol/water mixture to yield purified 4-bromo-2-naphthoic acid.

Proposed Protocol for Single Crystal Growth

The choice of crystallization technique is critical. Slow evaporation is often successful for compounds of this nature. The key is to screen various solvents to find one in which the compound has moderate solubility.

Experimental Protocol: Crystallization

-

Solvent Screening: Test the solubility of the purified 4-bromo-2-naphthoic acid in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and toluene).

-

Solution Preparation: Prepare a saturated or near-saturated solution of the compound in a promising solvent at a slightly elevated temperature (e.g., 40°C).

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites, preventing the growth of single crystals.

-

Slow Evaporation: Cover the vial with a cap, pierced with one or two small holes using a needle. Place the vial in a vibration-free environment at a constant temperature.

-

Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. Colorless, needle-like, or prismatic crystals suitable for X-ray diffraction are expected to form.

Anticipated Crystal Packing and Intermolecular Interactions

The crystal packing of 4-bromo-2-naphthoic acid will be governed by a hierarchy of non-covalent interactions. The molecular structure presents a hydrogen bond donor (the carboxylic acid -OH), multiple hydrogen bond acceptors (the carboxylic acid C=O and -OH oxygens), a halogen bond donor (the bromine atom), and an extensive aromatic system (the naphthalene core).

Primary Supramolecular Synthon: The Carboxylic Acid Dimer

The most predictable and energetically dominant interaction will be the formation of centrosymmetric dimers via strong O-H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules.[1][2][6] This R²₂(8) graph set motif is a hallmark of carboxylic acid crystal structures, including those of 1-naphthoic and 2-naphthoic acid.[3][4][7]

Caption: Predicted centrosymmetric carboxylic acid dimer via O-H···O hydrogen bonds.

Secondary Intermolecular Interactions

The assembly of these primary dimers into a three-dimensional lattice will be directed by weaker, yet significant, secondary interactions.

-

Halogen Bonding (Br···O): The bromine atom, covalently bonded to the sp² carbon of the naphthalene ring, possesses an electropositive region known as a σ-hole along the C-Br bond axis.[8] This σ-hole can act as a Lewis acid, forming an attractive interaction with a Lewis base. The most likely halogen bond acceptor in the lattice is the carbonyl oxygen (C=O) of a neighboring carboxylic acid dimer. This directional Br···O interaction could be a key factor in linking the dimers into tapes or sheets.[9][10]

-

π-π Stacking: The large, electron-rich naphthalene cores are expected to engage in π-π stacking interactions. These interactions, driven by dispersion forces, will likely involve an offset or slipped-parallel arrangement to minimize electrostatic repulsion, contributing significantly to the overall packing efficiency.

-

C-H···O Interactions: Weak hydrogen bonds between the aromatic C-H donors of the naphthalene ring and the oxygen acceptors of the carboxyl groups can also be expected. While individually weak, the cumulative effect of these interactions provides additional stability to the crystal lattice.

The interplay between these secondary forces will determine the final crystal packing arrangement.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. reddit.com [reddit.com]

- 6. mdpi.com [mdpi.com]

- 7. Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Halogen Bond in Weakly Bonded Complexes and the Consequences for Aromaticity and Spin-Orbit Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Halogen bonds in some dihalogenated phenols: applications to crystal engineering - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthetic Derivatives of 4-Bromo-2-naphthoic Acid: A Versatile Scaffold for Research and Development

Abstract

4-Bromo-2-naphthoic acid stands as a pivotal molecular scaffold in the fields of medicinal chemistry and materials science. Its unique structure, featuring two distinct and orthogonally reactive sites—a carboxylic acid and an aryl bromide—provides a versatile platform for the synthesis of a diverse array of complex derivatives. This guide offers an in-depth exploration of the key derivatization pathways available for this scaffold, grounded in established chemical principles and supported by peer-reviewed literature. We will dissect the strategic considerations behind common synthetic transformations, including reactions at the carboxylic acid moiety and palladium-catalyzed cross-coupling at the carbon-bromine bond. Each section provides not only procedural outlines but also the causal logic behind experimental choices, empowering researchers to rationally design and execute syntheses for novel molecular entities.

Introduction: The Strategic Value of 4-Bromo-2-naphthoic Acid

The naphthalene core is a privileged structure in drug discovery, appearing in numerous FDA-approved therapeutics.[1] Its rigid, aromatic nature provides a robust framework for orienting functional groups in three-dimensional space to achieve specific biological interactions. 4-Bromo-2-naphthoic acid capitalizes on this foundation by presenting two key functional groups amenable to a wide range of chemical modifications.

-

The Carboxylic Acid (-COOH) at the C2 Position: This group serves as a handle for forming amide and ester linkages, which are fundamental in medicinal chemistry for modulating properties like solubility, cell permeability, and target engagement.[2]

-

The Aryl Bromide (-Br) at the C4 Position: This site is a prime substrate for modern palladium-catalyzed cross-coupling reactions, enabling the construction of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with exceptional control and efficiency.[3][4][5]

This dual functionality allows for a modular approach to library synthesis, where diverse functionalities can be systematically introduced at either position to explore structure-activity relationships (SAR).[6]

Derivatization at the Carboxylic Acid Moiety

The carboxylic acid is typically the first site addressed in a synthetic sequence due to its susceptibility to a broader range of reaction conditions. The primary derivatives are amides and esters.

Amide Bond Formation: Coupling and Activation

The synthesis of amides from 4-bromo-2-naphthoic acid and a primary or secondary amine is a cornerstone transformation. Direct condensation is inefficient; therefore, the carboxylic acid must first be "activated." The choice of coupling reagent is critical and depends on factors like the amine's nucleophilicity, steric hindrance, and the desired reaction conditions.

Expertise in Action: Selecting the Right Coupling Reagent

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often the reagent of choice for challenging couplings, including those with weakly nucleophilic amines or sterically hindered substrates. It offers fast reaction times and high yields by forming a highly reactive O-acylisourea intermediate.

-

EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole): A classic, cost-effective combination. EDC activates the carboxylic acid, while HOBt serves as an additive to suppress side reactions (like N-acylurea formation) and improve efficiency.

-

DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride): A useful reagent for forming amides in alcoholic or aqueous solvent systems, which can be advantageous for certain substrates.[2]

Table 1: Comparison of Common Amide Coupling Conditions

| Coupling Reagent | Base | Solvent | Typical Temperature | Key Advantage |

| HATU | DIPEA, Et3N | DMF, CH2Cl2 | 0 °C to RT | High efficiency for difficult couplings |

| EDC/HOBt | DIPEA, Et3N | DMF, CH2Cl2 | 0 °C to RT | Cost-effective, widely used |

| SOCl2 / Thionyl Chloride | None (or Pyridine) | Toluene, CH2Cl2 | RT to Reflux | Forms acyl chloride; for robust amines |

Experimental Protocol: General Procedure for HATU-Mediated Amide Coupling

-

Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve 4-bromo-2-naphthoic acid (1.0 eq.) in anhydrous DMF.[7]

-

Activation: Add HATU (1.1 eq.) and a non-nucleophilic base such as DIPEA (2.0-3.0 eq.).[7] Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for efficient conversion.

-

Coupling: Add the desired amine (1.0-1.2 eq.) to the activated acid solution.[7]

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

-

Work-up: Upon completion, perform an aqueous workup by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

-

Purification: The crude product is then purified by flash column chromatography or recrystallization to yield the final amide derivative.[7]

Ester Formation

Esterification is another key modification. Common methods include Fischer esterification with an alcohol under acidic catalysis or alkylation of the carboxylate salt with an alkyl halide. The latter is often preferred for its milder conditions, which are compatible with the sensitive aryl bromide moiety.

Derivatization via Palladium-Catalyzed Cross-Coupling

The true synthetic power of the 4-bromo-2-naphthoic acid scaffold is unlocked through palladium-catalyzed cross-coupling reactions.[3][5] These Nobel Prize-winning methods provide robust and versatile strategies for forming C-C and C-N bonds.[5]

Caption: Key palladium-catalyzed derivatization pathways for 4-bromo-2-naphthoic acid.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl systems, which are prevalent in pharmacologically active molecules.[6][8][9] The reaction couples the aryl bromide with an organoboron species (a boronic acid or boronic ester) in the presence of a palladium catalyst and a base.

Causality in Protocol Design:

-

Catalyst/Ligand System: While Pd(PPh₃)₄ can be effective, modern catalyst systems often employ palladium(II) precursors like Pd(OAc)₂ with specialized phosphine ligands (e.g., SPhos, XPhos). These ligands stabilize the palladium center and facilitate the key mechanistic steps of oxidative addition and reductive elimination, leading to higher yields and broader substrate scope.[8]

-

Base Selection: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is not merely a proton scavenger. It plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly impact reaction efficiency.

-

Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is common, as it helps to solubilize both the organic and inorganic reagents.[7]

Experimental Protocol: Suzuki-Miyaura Coupling

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 4-bromo-2-naphthoic acid (or its ester derivative) (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst like Pd(OAc)₂ (0.02 mmol), a ligand like SPhos (0.04 mmol), and a base such as K₃PO₄ (2.0 mmol).[8]

-

Degassing: Evacuate the flask and backfill with an inert gas (e.g., argon) three times. This is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Add degassed solvent (e.g., toluene/water mixture) via syringe.[7][8]

-

Reaction: Heat the mixture (typically 80-100 °C) and stir for the prescribed time (e.g., 12-18 hours), monitoring by TLC or LC-MS.[8]

-

Work-up and Purification: After cooling, perform a standard extractive work-up and purify the product by chromatography.[8]

Caption: A self-validating workflow for a typical Suzuki-Miyaura cross-coupling experiment.

Buchwald-Hartwig Amination: Constructing C-N Bonds

For accessing arylamine derivatives, the Buchwald-Hartwig amination is the premier method. It directly couples the aryl bromide with a primary or secondary amine. These derivatives are crucial scaffolds in many areas of drug discovery.[5]

Key Considerations:

-

Ligand Choice: The success of this reaction is highly dependent on the choice of bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, or specialized Buchwald ligands).

-

Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) being the most common choice.

Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne. This reaction is unique in that it typically requires both a palladium catalyst and a copper(I) co-catalyst (e.g., CuI).[5] The resulting arylalkynes are versatile intermediates for further transformations or can be final products themselves, for example, in materials science applications.

Applications in Drug Discovery and Beyond

Derivatives of the naphthalene scaffold have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][10]

-

P2Y14 Receptor Antagonists: A notable example is the development of potent and selective antagonists for the P2Y14 receptor, an inflammatory target. Structure-activity relationship studies on 4-phenyl-2-naphthoic acid derivatives have led to the identification of drug leads with in vivo efficacy in models of asthma and neuropathic pain.[6]

-

Anticancer Agents: Naphthoquinone amides and esters derived from naphthoic acids have shown promising anticancer activity.[2] Additionally, naphthalene-chalcone hybrids have been investigated as potential VEGFR-2 inhibitors for cancer therapy.[11]

-

Antimicrobial Compounds: The rigid naphthalene core has been incorporated into novel compounds with significant antibacterial and antifungal activity.[10][12]

Conclusion

4-Bromo-2-naphthoic acid is a high-value, versatile starting material that provides chemists with reliable and independent control over two key positions of the naphthalene scaffold. By leveraging classic carboxylic acid chemistry in concert with modern palladium-catalyzed cross-coupling reactions, researchers can efficiently generate large libraries of diverse compounds. The proven success of its derivatives in modulating important biological targets underscores the enduring importance of this scaffold in the ongoing quest for new therapeutics and advanced materials.

References

-

Deckers, K., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. Retrieved from [Link]

-

Mondal, P., & Ghosh, S. (2022). Synthesis of Amide and Ester Functionalized Naphthalene Monoimide Derivatives. Preprints.org. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Retrieved from [Link]

-

Johansson Seechurn, C. C., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions for Organic Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

-

Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 276-303. Retrieved from [Link]

-

Lumen Learning. (n.d.). Palladium catalyzed couplings. Organic Chemistry II. Retrieved from [Link]

-

Paoletta, S., et al. (2023). Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. ACS Medicinal Chemistry Letters, 14(7), 968–976. Retrieved from [Link]

-

Yurttaş, L., et al. (2023). Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. Molecules, 28(4), 1729. Retrieved from [Link]

-

Cheng, Y., et al. (2023). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry, 14(8), 1500-1509. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis, antioxidant and α-amylase inhibition activity of naphthalene-containing 2,4,5-trisubstituted imidazole derivatives. Retrieved from [Link]

-

Tiyaboonchai, W., et al. (2012). Synthesis of novel naphthoquinone aliphatic amides and esters and their anticancer evaluation. European Journal of Medicinal Chemistry, 54, 505-521. Retrieved from [Link]

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of novel naphthoquinone aliphatic amides and esters and their anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Researcher's In-Depth Guide to Sourcing and Quality Control of 4-Bromo-2-Naphthoic Acid

For researchers, scientists, and professionals in drug development, the procurement of high-quality, well-characterized chemical intermediates is a critical, yet often challenging, first step in the research and development pipeline. This guide provides a comprehensive technical overview of 4-bromo-2-naphthoic acid (CAS No. 1013-80-5), a valuable building block in organic synthesis. Due to its less common substitution pattern compared to its isomers, securing a reliable supply and verifying its purity requires careful consideration. This document offers insights into commercial availability, guidance on quality control, and a discussion of its synthesis and applications to empower researchers in making informed decisions.

Commercial Availability: A Landscape of Scarcity and Custom Synthesis

Initial investigations reveal that 4-bromo-2-naphthoic acid is not as readily available off-the-shelf as other constitutional isomers like 4-bromo-1-naphthoic acid. While a limited number of suppliers list it in their catalogs, it is often designated as a "research chemical" or "building block," suggesting that large-scale commercial production is not widespread.

Key Suppliers:

Researchers seeking to procure 4-bromo-2-naphthoic acid will likely encounter a mix of catalog suppliers and companies specializing in custom synthesis. The following table summarizes potential commercial sources. It is imperative to contact these suppliers directly to inquire about current stock, lead times, and the availability of detailed technical specifications.

| Supplier | CAS Number | Stated Purity/Specification | Notes |

| 1013-80-5 | Not specified | Offers the compound and provides basic information including molecular formula and storage conditions.[1] | |

| 1013-80-5 | Not specified | Lists the compound and provides its chemical structure and basic properties.[2] | |

| 1013-80-5 | Not specified | Lists the compound under catalog number CB019565.[3] | |

| Not explicitly stated, but listed by name | Not specified | Appears in their building block collection. | |

| 1013-80-5 | 97% | Listed by Chemat as a product from AmBeed.[4] | |

| Custom Synthesis Providers | 1013-80-5 | To be defined by the client | Numerous companies offer custom synthesis services for compounds not readily available. |

Expert Insight: Given the limited number of direct suppliers, researchers should be prepared for longer lead times. For projects requiring larger quantities or specific purity grades, engaging with a reputable custom synthesis provider is a pragmatic approach. When pursuing custom synthesis, it is crucial to establish a clear and detailed statement of work that specifies the required purity, analytical methods for verification, and deliverables such as a comprehensive Certificate of Analysis (CoA).

Synthesis of 4-Bromo-2-Naphthoic Acid: A Theoretical Approach

While specific, high-yield, and scalable literature procedures for the direct synthesis of 4-bromo-2-naphthoic acid are not abundant, its preparation can be envisioned through established organic chemistry transformations. A plausible synthetic route would likely involve the bromination of a suitable naphthalene precursor followed by the introduction or modification of a carboxylic acid functionality.

One potential, though not explicitly documented, synthetic pathway could start from 2-naphthoic acid. Direct bromination of 2-naphthoic acid would likely lead to a mixture of isomers, with the position of bromination influenced by the directing effects of the carboxylic acid group and the reaction conditions. Separation of the desired 4-bromo isomer would then be necessary.

Alternatively, a more controlled synthesis could involve the use of a starting material with a pre-existing bromine at the 4-position. For instance, the oxidation of a corresponding 4-bromo-2-alkylnaphthalene could yield the desired carboxylic acid.

It is important to note that the synthesis of bromo-naphthoic acid derivatives can be influenced by steric and electronic factors, and optimization of reaction conditions would be necessary to achieve a desirable yield and purity of the target molecule.

Applications in Research and Drug Discovery

Bromo-substituted naphthoic acids are versatile intermediates in organic synthesis, primarily serving as scaffolds for the construction of more complex molecules. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse functional groups. The carboxylic acid moiety can be readily converted into esters, amides, and other derivatives, enabling further molecular elaboration.

While specific applications of 4-bromo-2-naphthoic acid are not extensively documented in readily available literature, its structural motif suggests its potential use in the synthesis of:

-

Novel Heterocyclic Systems: The naphthoic acid backbone can be a precursor for the synthesis of complex heterocyclic compounds with potential biological activity.

-

Ligands for Catalysis: The molecule could be elaborated into chiral ligands for asymmetric catalysis.

-

Molecular Probes and Materials: Naphthalene derivatives are known for their fluorescent properties, and 4-bromo-2-naphthoic acid could serve as a starting material for the development of novel fluorescent probes or functional materials.

Biosynth notes that 4-bromonaphthalene-2-carboxylic acid is used as a starting material for the synthesis of binaphthyls and benzyne, and has been used in cycloaddition reactions.[2]

Quality Control and In-House Verification: A Step-by-Step Protocol

Given the variability in the quality of research chemicals, it is incumbent upon the end-user to perform rigorous quality control on incoming materials. The following is a recommended workflow for the in-house verification of 4-bromo-2-naphthoic acid.

Documentation Review

Upon receipt of the material, a thorough review of the supplier's documentation is the first step. This should include:

-

Certificate of Analysis (CoA): This document should provide, at a minimum, the compound's identity, purity (as determined by a specified analytical method), and relevant physical properties.

-

Safety Data Sheet (SDS): This provides essential information on handling, storage, and potential hazards.

Physical Characterization

-

Appearance: Visually inspect the material. It should be a solid, and any significant deviation from a white or off-white powder should be noted.

-

Melting Point: Determine the melting point of the material. A sharp melting point is indicative of high purity, while a broad melting range suggests the presence of impurities.

Spectroscopic and Chromatographic Analysis

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful techniques for confirming the structure of a molecule. For 4-bromo-2-naphthoic acid, both ¹H and ¹³C NMR should be performed.

-

¹H NMR: The proton NMR spectrum should be consistent with the structure of 4-bromo-2-naphthoic acid. The aromatic region will show a characteristic splitting pattern for the naphthalene ring protons. The carboxylic acid proton will typically appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum should show the expected number of signals corresponding to the carbon atoms in the molecule.

4.3.2. High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent method for determining the purity of a compound.

-

Methodology: A reverse-phase HPLC method is generally suitable for the analysis of aromatic carboxylic acids. A C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small amount of trifluoroacetic acid or formic acid) is a good starting point.

-

Purity Assessment: The purity of the sample can be determined by integrating the peak area of the main component and any impurities detected.

4.3.3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Technique: Electrospray ionization (ESI) is a common technique for the analysis of carboxylic acids.

-

Expected Result: The mass spectrum should show a prominent ion corresponding to the molecular weight of 4-bromo-2-naphthoic acid (250.08 g/mol ). The isotopic pattern for bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) should also be observable.

Workflow for Quality Control of Incoming 4-Bromo-2-Naphthoic Acid

The following diagram illustrates a logical workflow for the quality control of a newly acquired batch of 4-bromo-2-naphthoic acid.

Caption: A flowchart outlining the key steps for the quality control of incoming 4-bromo-2-naphthoic acid.

Conclusion

4-Bromo-2-naphthoic acid is a potentially valuable but less common chemical intermediate. Researchers intending to use this compound in their synthetic endeavors must be proactive in sourcing it, with a strong likelihood of needing to engage custom synthesis providers. Furthermore, due to the variability in the quality of research chemicals, a rigorous in-house quality control protocol, incorporating spectroscopic and chromatographic techniques, is essential to ensure the integrity of experimental results. By following the guidelines outlined in this technical guide, researchers can navigate the challenges of procuring and validating this compound, thereby laying a solid foundation for their research and development activities.

References

Sources

A Comprehensive Technical Guide to the Safe Handling of 4-Bromo-2-Naphthoic Acid and its Isomers

Abstract: This technical guide provides a comprehensive framework for the safe handling, storage, and disposal of 4-bromo-2-naphthoic acid. Recognizing the limited availability of specific safety data for the 4-bromo-2-naphthoic acid isomer, this document synthesizes information from the safety data sheets (SDS) and chemical profiles of closely related isomers, such as 1-bromo-2-naphthoic acid, 6-bromo-2-naphthoic acid, and 4-bromo-1-naphthoic acid. This approach provides a robust and conservative safety protocol applicable to researchers, chemists, and drug development professionals. The guide covers hazard identification, personal protective equipment, emergency procedures, and waste disposal, grounded in established laboratory safety principles.

Section 1: Compound Profile and Physicochemical Properties

4-Bromo-2-naphthoic acid and its isomers are substituted naphthalenecarboxylic acids. These compounds serve as valuable intermediates and building blocks in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials.[1][2][3] Their molecular structure, featuring a naphthalene core, a carboxylic acid group, and a bromine atom, offers multiple reactive sites for creating more complex molecular architectures.[3][4]

Given the structural similarities across isomers, their chemical hazards are expected to be comparable. The primary risks are associated with their irritant properties and the potential for hazardous decomposition under specific conditions. This guide is therefore predicated on the conservative assumption that the safety protocols for well-documented isomers are applicable to 4-bromo-2-naphthoic acid.

Table 1: Chemical and Physical Properties (Data for 4-Bromo-1-naphthoic Acid as a representative isomer)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₇BrO₂ | [5][6] |

| Molecular Weight | 251.08 g/mol | [2][5] |

| CAS Number | 16650-55-8 | [5][6] |

| Appearance | White to light yellow solid/powder | [7] |

| Melting Point | 223.0 to 227.0 °C | [7] |

| Solubility | Slightly soluble in water | [6] |

| Topological Polar Surface Area | 37.3 Ų |[5] |

Section 2: Hazard Identification and Classification

The primary hazards associated with brominated naphthoic acids are irritation to the skin, eyes, and respiratory system.[8][9] These compounds are fine crystalline solids, and dust formation during handling presents the most significant route of exposure.

Causality of Hazards:

-

Skin and Eye Irritation: The acidic nature of the carboxylic acid group and the general properties of halogenated aromatic compounds can cause local irritation upon contact.

-

Respiratory Irritation: Inhalation of airborne dust can irritate the mucous membranes of the respiratory tract.[8][10]

Table 2: GHS Hazard Summary for Brominated Naphthoic Acid Isomers

| Hazard Class | GHS Code | Hazard Statement | Citations |

|---|---|---|---|

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [7][8][11][12] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [7][8][11][12] |

| Specific target organ toxicity | H335 | May cause respiratory irritation | [8][10][11] |

| Acute toxicity, oral (isomer-dependent) | H302 | Harmful if swallowed |[5][13] |

Below is a logical workflow illustrating the relationship between identifying a chemical hazard and implementing appropriate safety measures.

Caption: Hazard Management Workflow for Chemical Safety.

Section 3: Exposure Controls and Personal Protection

A multi-layered approach is essential to minimize exposure. This begins with robust engineering controls and is supplemented by appropriate personal protective equipment (PPE).

Engineering Controls: The primary engineering control for handling solid 4-bromo-2-naphthoic acid is a certified chemical fume hood.[14][15] This is crucial for two reasons:

-

Containment: It prevents the dispersion of fine chemical dust into the laboratory environment.

-

Ventilation: It protects the user from inhaling airborne particulates.

Always ensure that eyewash stations and safety showers are readily accessible and located near the workstation.[8][9]

Table 3: Recommended Personal Protective Equipment (PPE)

| Equipment | Specification | Rationale and Best Practices | Citations |

|---|---|---|---|

| Eye/Face Protection | Chemical safety goggles | Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards. Provides a seal around the eyes to protect against dust. | [8][15] |

| Hand Protection | Nitrile gloves | Offers good chemical resistance for incidental contact. Always inspect gloves before use and change them immediately if contaminated. Wash hands thoroughly after removing gloves. | [8][14][15] |

| Skin and Body Protection | Long-sleeved lab coat | Protects skin from accidental contact. Should be kept fully fastened. | [8][15] |

| Respiratory Protection | Not required for normal use in a fume hood | For large-scale operations or emergencies where dust exposure is likely, a NIOSH/MSHA or EN 149 approved particulate respirator should be used. |[16] |

Section 4: Protocols for Safe Handling and Storage

Adherence to strict protocols is paramount for preventing accidents and ensuring experimental integrity.